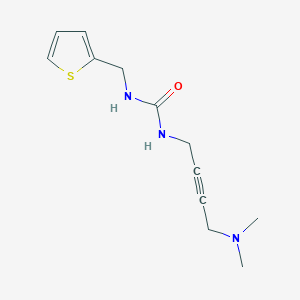
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a dimethylamino group, a but-2-ynyl chain, and a thiophen-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One possible route includes:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a suitable precursor with a dimethylamino group.
Introduction of the thiophen-2-ylmethyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophen-2-ylmethyl moiety to the intermediate.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridinyl group instead of a thiophenyl group.
Uniqueness
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)8-4-3-7-13-12(16)14-10-11-6-5-9-17-11/h5-6,9H,7-8,10H2,1-2H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIVELVENGCJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
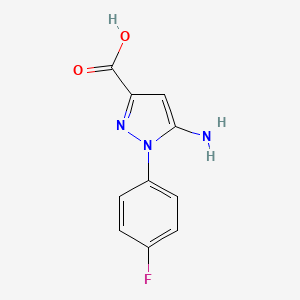
![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
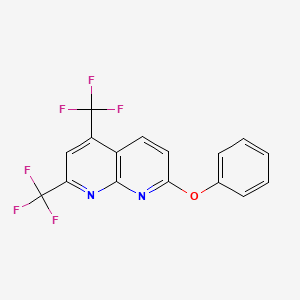
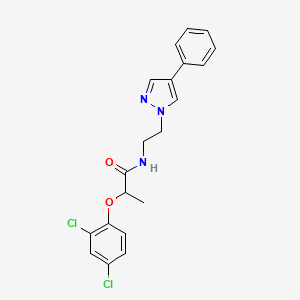
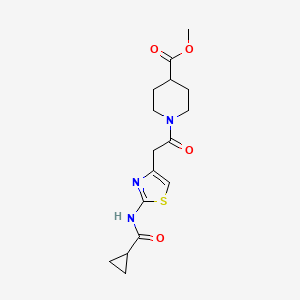
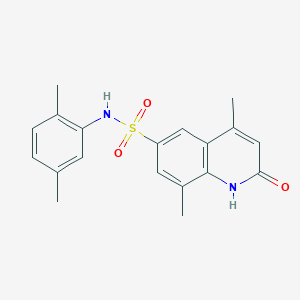
![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)
![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

![[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2392394.png)
